Camizestrant

Descripción general

Descripción

AZD9833, también conocido como camizestrant, es un degradador oral selectivo del receptor de estrógeno de última generación. Se está desarrollando principalmente para el tratamiento del cáncer de mama con receptores de estrógeno positivos. Este compuesto ha mostrado promesa en la superación de la resistencia a la terapia endocrina y los inhibidores de la cinasa dependiente de ciclina 4/6, lo que lo convierte en un avance significativo en el tratamiento del cáncer de mama .

Aplicaciones Científicas De Investigación

AZD9833 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la degradación selectiva del receptor de estrógeno y sus efectos en varias vías químicas.

Biología: Se utiliza para estudiar los mecanismos biológicos de la degradación del receptor de estrógeno y su impacto en los procesos celulares.

Medicina: Se está desarrollando como un agente terapéutico para el tratamiento del cáncer de mama con receptores de estrógeno positivos.

Mecanismo De Acción

AZD9833 ejerce sus efectos degradando selectivamente el receptor de estrógeno alfa. Esta degradación conduce a la inhibición del crecimiento de células cancerosas impulsado por el receptor de estrógeno. El compuesto se une al receptor de estrógeno y facilita su interacción con un complejo de ligasa E3, que etiqueta al receptor para su degradación por el sistema ubiquitina-proteasoma. Este proceso da como resultado el antagonismo completo del receptor de estrógeno y una actividad antiproliferativa significativa en las líneas celulares de cáncer de mama de tipo salvaje y mutante .

Análisis Bioquímico

Biochemical Properties

Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . This compound acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, this compound blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, this compound promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that this compound remains stable and effective over time, providing long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of this compound can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .

Métodos De Preparación

La síntesis de AZD9833 involucra varios pasos, incluida la formación de intermediarios clave y el producto final a través de diversas reacciones químicas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la degradación selectiva del receptor de estrógeno .

Análisis De Reacciones Químicas

AZD9833 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

AZD9833 se compara con otros degradadores selectivos del receptor de estrógeno, como el fulvestrant y el AZD9496. Si bien el fulvestrant es eficaz, su vía de administración intramuscular limita su eficacia. AZD9496, un degradador oral selectivo del receptor de estrógeno de primera generación, mostró agonismo parcial y degradación incompleta del receptor de estrógeno en algunas líneas celulares. En contraste, AZD9833 demuestra una degradación completa del receptor de estrógeno y no exhibe agonismo parcial, lo que lo convierte en una opción más efectiva y conveniente para los pacientes .

Compuestos similares incluyen:

Fulvestrant: Un degradador selectivo del receptor de estrógeno inyectable.

AZD9496: Un degradador oral selectivo del receptor de estrógeno de primera generación.

GDC-0810: Otro degradador oral selectivo del receptor de estrógeno en investigación.

Propiedades

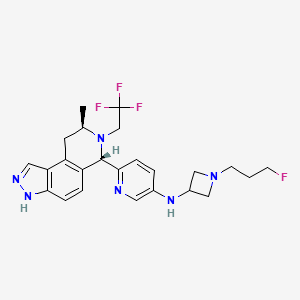

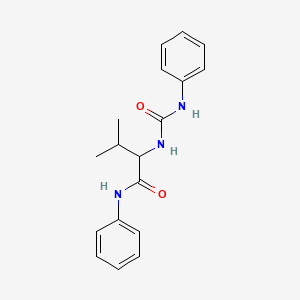

IUPAC Name |

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOIABIERMLGY-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222844-89-3 | |

| Record name | Camizestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAMIZESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[3,5-bis(trifluoromethyl)benzoyl]-](/img/structure/B1654266.png)

![(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol](/img/structure/B1654269.png)

![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)

![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)

![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)